molecular formula C4H8O6S B14471624 2-Hydroxy-2-methyl-3-sulfopropanoic acid CAS No. 65937-93-1

2-Hydroxy-2-methyl-3-sulfopropanoic acid

Cat. No.: B14471624
CAS No.: 65937-93-1
M. Wt: 184.17 g/mol
InChI Key: PRGOSNKTDGGNNV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-sulfopropanoic acid (CAS 65937-93-1) is a high-purity, solid chemical compound with the molecular formula C4H8O6S and a molecular weight of 184.168 g/mol . This aliphatic acyclic compound is part of the alpha-hydroxy acid family, characterized by a carboxylic acid group, a hydroxyl group on the adjacent carbon, and a sulfonic acid group, giving it multiple reactive sites and high water solubility . This unique combination of functional groups makes it a valuable intermediate in organic synthesis and biochemical research. Researchers utilize this compound for developing novel water-soluble derivatives, studying enzyme interactions, and exploring its potential in catalyst design and material science applications. The presence of both hydroxy and sulfo groups on the same molecule provides distinct physicochemical properties that are of interest in the design of advanced polymers and ligands. For its safety, please note that this compound is classified with the hazard statements H314 and H290, indicating it may be corrosive to metals and causes severe skin burns and eye damage . Appropriate personal protective equipment should be worn, and it should only be handled by qualified professionals. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65937-93-1

Molecular Formula

C4H8O6S

Molecular Weight

184.17 g/mol

IUPAC Name

2-hydroxy-2-methyl-3-sulfopropanoic acid

InChI

InChI=1S/C4H8O6S/c1-4(7,3(5)6)2-11(8,9)10/h7H,2H2,1H3,(H,5,6)(H,8,9,10)

InChI Key

PRGOSNKTDGGNNV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid and Its Analogues

Chemo-selective Chemical Synthesis Approaches

The chemical synthesis of 2-Hydroxy-2-methyl-3-sulfopropanoic acid and its analogues requires precise control over reactive functional groups. Modern organic synthesis provides a toolkit of chemo-selective strategies to achieve this, enabling the targeted modification and construction of these molecules.

Development of Targeted Functionalization Strategies

Targeted functionalization is key to the synthesis and derivatization of complex molecules like this compound. This involves the selective reaction of one functional group in the presence of others. For α-hydroxy sulfonic acids, the hydroxyl, carboxylic acid, and sulfonic acid groups each present unique opportunities and challenges for selective modification.

Strategies for the functionalization of sulfonic acids often involve their conversion to more reactive intermediates such as sulfonyl chlorides or sulfonic esters. These intermediates can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. For instance, the hydroxyl group of this compound could be protected using a suitable protecting group, allowing for selective chemistry to be performed on the sulfonic acid moiety.

Multi-step Organic Transformations for this compound Derivatization

The synthesis of derivatives of this compound often necessitates multi-step reaction sequences. These transformations allow for the systematic construction of analogues with tailored properties. An example of a multi-step derivatization approach for a related compound, (S)-2-hydroxy-3-o-methylpropanoic acid, involves a diazotization reaction of 2-methyl-L-phenylalanine hydrochloride. google.com This method highlights the use of readily available chiral starting materials to produce optically active derivatives.

A general multi-step sequence for derivatizing this compound could involve:

Protection: Selective protection of the hydroxyl and/or carboxylic acid groups to prevent unwanted side reactions.

Activation and Functionalization: Conversion of the sulfonic acid group to a more reactive form, followed by reaction with a desired nucleophile.

Deprotection: Removal of the protecting groups to yield the final derivatized product.

The following table outlines a hypothetical multi-step derivatization of this compound.

StepTransformationReagents and Conditions
1Protection of Hydroxyl Groupe.g., tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444) in DMF
2Protection of Carboxylic Acide.g., Benzyl (B1604629) bromide, base in DMF
3Activation of Sulfonic Acide.g., Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
4Functionalization (Amidation)e.g., Amine (R-NH₂) in the presence of a base
5Deprotectione.g., Tetrabutylammonium fluoride (B91410) (TBAF) for TBDMS; Hydrogenolysis (H₂, Pd/C) for benzyl ester

Stereocontrolled Synthesis of Enantiomeric Forms of this compound

The synthesis of specific enantiomers of chiral molecules like this compound is of significant importance, as different enantiomers can exhibit distinct biological activities or physical properties. Stereocontrolled synthesis aims to produce a single enantiomer with high purity.

One approach to achieving stereocontrol is through the use of chiral starting materials. For example, a patented method for synthesizing (S)-2-hydroxy-3-o-methylpropanoic acid utilizes 2-methyl-L-phenylalanine hydrochloride as a chiral precursor, with the stereochemistry being retained throughout the reaction sequence. google.com

Furthermore, biocatalysis offers an excellent route for stereocontrolled synthesis, as enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. This is discussed in more detail in the following section.

Biocatalytic and Biotechnological Production Routes

In recent years, biocatalysis and biotechnology have emerged as powerful and sustainable alternatives to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to produce desired chemical compounds, often with high selectivity and under mild reaction conditions.

Enzymatic Conversion and Biotransformation Processes

Enzymes are highly specific catalysts that can be employed for the synthesis of complex molecules. For the production of α-hydroxy acids, nitrilase enzymes have shown considerable promise. These enzymes catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids. A potential biocatalytic route to this compound could involve the enzymatic hydrolysis of a corresponding cyanohydrin precursor.

Biotransformation, which utilizes whole microbial cells, is another effective strategy. A study on the preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, an analogue of the target compound, demonstrated the use of various microbial strains for enantioselective hydrolysis. Microorganisms from the genera Pseudomonas, Rhodococcus, Arthrobacter, and Bacillus were found to be capable of this biotransformation. google.com For instance, Shinella sp. R-6 exhibited R-selective hydrolysis, while Arthrobacter sp. S-2 showed S-selective hydrolysis of the corresponding amide.

The following table summarizes microbial strains used in the biotransformation of a fluorinated analogue of this compound. google.com

Microbial GenusSpecies ExampleType of Biotransformation
PseudomonasPseudomonas sp.Stereospecific amidohydrolase activity
RhodococcusRhodococcus opacusStereospecific amidohydrolase activity
ArthrobacterArthrobacter ramosusStereospecific amidohydrolase activity
BacillusBacillus sp.Stereospecific amidohydrolase activity

Microbial Strain Engineering for Enhanced Biosynthesis

Metabolic engineering of microorganisms offers the potential to develop robust and efficient cell factories for the production of valuable chemicals from renewable feedstocks. While specific examples of microbial engineering for the biosynthesis of this compound are not yet reported, the principles can be extrapolated from the successful production of other hydroxy acids, such as 3-hydroxypropionic acid (3-HP).

The biosynthesis of 3-HP has been achieved in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, by introducing heterologous metabolic pathways. These pathways often start from common central metabolites like glycerol (B35011) or glucose. A similar strategy could be envisioned for this compound, which would involve:

Pathway Design: Identification or design of a biosynthetic pathway leading to the target molecule. This might involve combining enzymes from different organisms.

Host Selection: Choosing a suitable microbial host with favorable characteristics for industrial production, such as rapid growth and tolerance to process conditions.

Genetic Modification: Introducing the necessary genes for the biosynthetic pathway into the host organism and potentially knocking out competing pathways to improve product yield.

Process Optimization: Optimizing fermentation conditions to maximize production titers and productivity.

The development of such engineered microbial strains could provide a sustainable and economically viable route for the large-scale production of this compound and its analogues in the future.

Fundamental Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid

Oxidation-Reduction Chemistry and Reaction Kinetics

Direct kinetic or mechanistic studies on the oxidation of 2-Hydroxy-2-methyl-3-sulfopropanoic acid have not been reported. However, its reactivity can be inferred from studies on analogous α-hydroxy acids. The presence of a tertiary alcohol and a carboxylic acid group on the same carbon atom suggests that this site will be the primary center for oxidative reactions.

Mechanistic Studies of this compound Oxidation

No direct mechanistic studies for the oxidation of this compound are available. The oxidation of similar α-hydroxy acids, such as lactic acid and mandelic acid, has been extensively studied with various oxidizing agents, typically involving chromium(VI) reagents like pyridinium (B92312) fluorochromate (PFC) or hexamethylenetetramine-bromine. ias.ac.inias.ac.in These reactions generally proceed via a mechanism involving the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by the rate-determining cleavage of the α-C-H bond. ias.ac.in

However, this compound is a tertiary hydroxy acid, meaning it lacks an α-hydrogen. Therefore, its oxidation mechanism would differ significantly. Oxidation would likely proceed under harsher conditions and would involve the cleavage of a C-C bond, leading to decarboxylation and the formation of a ketone and carbon dioxide.

The proposed pathway would likely involve:

Formation of an intermediate with the oxidizing agent at the hydroxyl group.

Oxidative decarboxylation, breaking the C1-C2 bond to yield acetone (B3395972) and carbon dioxide, while the sulfonate group remains on the ethyl fragment.

The strongly electron-withdrawing sulfonate group (-SO₃H) on the adjacent carbon is expected to influence the reaction kinetics, potentially making the oxidation more difficult by destabilizing any carbocation-like character in the transition state.

Role of Metal Ions in Redox Processes

Metal ions are known to play a significant role in the oxidation of organic compounds, including those with hydroxyl and carboxyl groups. nih.govresearchgate.netroyalsocietypublishing.org Transition metals such as iron, copper, and chromium can exist in multiple oxidation states and can act as catalysts by facilitating electron transfer. nih.govwikipedia.org

For this compound, metal ions could participate in redox processes in several ways:

Complex Formation: The α-hydroxy carboxylic acid moiety is an effective chelating site for metal ions. Formation of a metal-substrate complex can alter the redox potential of the substrate, making it more susceptible to oxidation.

Electron Transfer Mediation: Metal ions can act as electron shuttles, being oxidized or reduced during the reaction and then regenerated in a catalytic cycle.

Fenton-like Reactions: In the presence of peroxide, redox-active metals like iron(II) could generate highly reactive hydroxyl radicals, which would lead to non-selective oxidation and degradation of the molecule.

The specific role and catalytic effect would depend on the metal ion, its coordination environment, and the oxidant used. nih.gov

Acid-Base Properties and Proton Transfer Dynamics

The acid-base properties of this compound are dictated by its two acidic functional groups: the carboxylic acid and the sulfonic acid. There is a vast difference in the acidity of these two groups.

Sulfonic acids are among the strongest organic acids, with pKa values that are typically negative. wikipedia.orglibretexts.org For instance, methanesulfonic acid has a pKa of approximately -1.9 to -2.0. wikipedia.orgmsu.edu In contrast, the pKa of the carboxylic acid group in 2-hydroxy-2-methylpropanoic acid is around 3.85. The predicted pKa for an ester of 2-hydroxy-2-methylpropanoic acid is much higher, at approximately 13.05. chemicalbook.com

Due to this large difference in acidity, the sulfonic acid group will be the first to deprotonate in an aqueous solution. It will exist almost entirely in its sulfonate form (-SO₃⁻) across the entire practical pH range. The carboxylic acid group will behave as a much weaker acid, with its protonation state dependent on the pH around its pKa value.

Comparative pKa Values of Related Acids

Acid Functional Group Approximate pKa
Methanesulfonic acid Sulfonic Acid -1.9 msu.edu
Benzenesulfonic acid Sulfonic Acid -2.5 to -6.5 msu.eduumass.edu
Acetic acid Carboxylic Acid 4.76 wikipedia.org
2-Hydroxy-2-methylpropanoic acid Carboxylic Acid ~3.85

This table presents approximate values from various sources for comparative purposes.

Proton transfer dynamics for sulfonic acids in aqueous media are extremely fast, governed by the Grotthuss mechanism, where protons are shuttled through a network of water molecules. rsc.orgrsc.orgresearchgate.net The proton on the sulfonic acid group of this compound will readily dissociate in water. The proton transfer involving the carboxylic acid group would be significantly slower and follow typical proton exchange kinetics for carboxylic acids. acs.org

Complexation and Chelation Interactions with Inorganic Species

The α-hydroxy carboxylic acid group is a well-known bidentate chelating ligand for a variety of metal ions. nih.govgoogle.comacs.org This functionality allows this compound to form stable five-membered ring complexes with metal cations by coordinating through the oxygen atoms of the hydroxyl and carboxylate groups.

The chelation behavior is expected to be highly pH-dependent. At low pH (below the carboxylic acid pKa), the carboxyl group is protonated, and chelation would be weak. As the pH increases and the carboxyl group deprotonates to form a carboxylate, its ability to act as a strong chelating agent increases significantly. The sulfonate group remains deprotonated throughout this pH range. This pH-dependent chelation is a key feature of α-hydroxy acids. nih.gov

Hydrolytic Stability and Degradation Pathways

Specific data on the hydrolytic stability and degradation of this compound is unavailable. However, the stability of the molecule can be assessed by considering its primary covalent bonds. The molecule consists of stable C-C and C-O bonds. The most relevant bond to consider for hydrolytic stability is the sulfur-carbon (S-C) bond of the sulfonate group.

Studies on the hydrothermal stability of various sulfonic acid compounds have shown that alkyl sulfonic acids possess a significantly more stable S-C bond compared to aromatic sulfonic acids. brandeis.edu Aromatic sulfonic acids can undergo desulfonation under hydrothermal conditions, whereas alkyl sulfonic acids show negligible hydrolysis. brandeis.edu This suggests that the S-C bond in this compound is likely to be robust under normal hydrolytic conditions.

Degradation would likely require more aggressive conditions or specific reagents:

Strong Oxidative Degradation: As discussed in section 3.1, strong oxidants would likely cleave the C-C bond between the carboxyl and hydroxyl-bearing carbon, leading to smaller fragments. ias.ac.in

Microbial Degradation: Some microorganisms are capable of desulfonating alkyl- and arylsulfonates, using the sulfur for metabolism. nih.govd-nb.info The initial step in this biological degradation is often an oxygenolytic cleavage of the C-S bond. nih.gov

Sonochemical Degradation: High-frequency ultrasound can generate hydroxyl radicals that lead to the degradation and eventual mineralization of aromatic sulfonic acids. cusat.ac.in A similar pathway could be expected for this compound, likely initiated by hydroxyl radical attack.

Under typical aqueous conditions (pH, temperature), the molecule is expected to be hydrolytically stable.

Exploration of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid in Advanced Material Science and Industrial Processes

Application as Performance Additives in Polymeric Systems

The incorporation of "2-Hydroxy-2-methyl-3-sulfopropanoic acid" into polymeric systems could offer significant advantages due to its trifunctional nature. The hydroxyl and carboxylic acid groups can participate in condensation polymerization reactions, such as in the formation of polyesters and polyamides. The sulfonic acid group, being a strong acid, can introduce ion-exchange capabilities, enhance hydrophilicity, and improve the thermal stability of the resulting polymers.

Potential Contributions as a Polymer Additive:

FeaturePotential Impact on Polymer Properties
Sulfonic Acid Group Increased hydrophilicity, improved dyeability, enhanced ion conductivity, potential flame retardancy.
Hydroxyl Group Reactive site for grafting and cross-linking, improved adhesion to substrates.
Carboxylic Acid Group Reactive site for polymerization, potential for pH-responsive behavior, improved biocompatibility in certain systems.

Research in this area would involve the synthesis of polymers with this acid as a monomer or a post-polymerization modification agent. Detailed studies would be required to characterize the resulting polymers' mechanical, thermal, and electrical properties to validate its efficacy as a performance additive.

Role in Chemical Mechanical Planarization (CMP) Slurry Formulations

Chemical Mechanical Planarization (CMP) is a critical process in semiconductor manufacturing for achieving global planarization of wafer surfaces. 3m.comyoutube.com The composition of the CMP slurry is paramount to achieving the desired removal rate, selectivity, and surface finish. sci-hub.se "this compound" possesses functional groups that suggest its potential utility in CMP slurry formulations.

The carboxylic and sulfonic acid groups can act as chelating agents, complexing with metal ions on the wafer surface and facilitating their removal. mgc.co.jp The hydroxyl group can contribute to the stability of the slurry dispersion and modify the surface of the abrasive particles. The acidic nature of the molecule would also allow it to function as a pH adjusting agent, which is a critical parameter in controlling the chemical activity of the slurry. mgc.co.jp

Hypothetical Role in CMP Slurry:

Component FunctionPotential Contribution of this compound
Chelating Agent The carboxylic and sulfonic acid moieties could bind to metal ions, aiding in their dissolution and removal from the surface.
pH Regulator Its acidic nature would allow for the precise control of the slurry's pH, influencing the corrosion and passivation of the metal layer.
Dispersant/Stabilizer The polar functional groups could help in stabilizing the abrasive particles within the slurry, preventing agglomeration.

Further research would be necessary to evaluate its effectiveness in slurries for different materials like copper, tungsten, and cobalt, focusing on removal rates, surface roughness, and defectivity.

Utilization in Surface Modification and Coating Technologies

The functional groups of "this compound" make it a candidate for surface modification and the development of functional coatings. The carboxylic acid and sulfonic acid groups can be used to anchor the molecule to various substrates, including metals, metal oxides, and polymers, through covalent bonding or strong electrostatic interactions.

Once attached to a surface, the molecule can alter its properties in several ways. The sulfonic acid group can impart hydrophilicity and anti-fouling characteristics. The presence of multiple polar groups could create surfaces with tailored wettability and adhesion properties. These modified surfaces could find applications in biomedical devices, membranes, and anti-corrosion coatings.

Development of Novel Functional Materials Incorporating this compound

The unique combination of functional groups in "this compound" opens avenues for the creation of novel functional materials. For instance, its polymerization could lead to new ion-conductive polymers for applications in fuel cells or batteries. Its ability to chelate metal ions could be exploited in the development of sensors or materials for water purification.

Incorporating this molecule into hydrogels could lead to materials with interesting swelling behaviors and potential for drug delivery applications. The cross-linking of polymers with this acid could result in materials with enhanced mechanical strength and thermal stability.

Integration into Diverse Industrial Chemical Applications

Beyond the specialized fields of material science, "this compound" could find use in a variety of industrial chemical processes. Its acidic and chelating properties suggest potential applications as a cleaning agent, descaling agent, or as an additive in metalworking fluids. The sulfonic acid group is a common feature in many catalysts, indicating a potential role in acid-catalyzed reactions. Its ability to interact with a wide range of molecules could also make it a useful component in formulations for detergents, dispersants, and emulsifiers.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in Catalytic Chemistry

A thorough investigation of scientific databases and publicly available literature has revealed a significant gap in research concerning the application of this compound in the field of catalytic chemistry. Specifically, no detailed research findings, data tables, or scholarly articles could be located that would allow for a comprehensive analysis structured around its role as a chiral catalyst modifier, the nature of its ligand-metal interactions, or its impact on enantioselectivity and reaction efficiency.

The intended article, "Investigation of this compound in Catalytic Chemistry," was designed to explore the following key areas:

Investigation of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid in Catalytic Chemistry

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and energetic properties of 2-Hydroxy-2-methyl-3-sulfopropanoic acid. nih.gov These calculations solve approximations of the Schrödinger equation to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, calculations can provide values for bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The total electronic energy provides a measure of the molecule's stability.

Table 1: Hypothetical Calculated Electronic and Energetic Properties of this compound (Note: These values are illustrative for a molecule of this type and are not derived from a specific published study on this exact compound.)

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy state for an added electron; related to electron affinity.
HOMO-LUMO Gap7.3 eVReflects chemical reactivity and stability.
Total Electronic Energy-985.4 HartreeRepresents the total energy of the molecule in its optimized geometry.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.

These theoretical calculations form the foundation for understanding the intrinsic properties of the molecule, separate from environmental effects like solvent interactions. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often model a molecule in isolation, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior, particularly in a solution. nih.gov MD simulations model the movements of atoms over time by applying classical mechanics, providing a view of the molecule's flexibility and its interactions with surrounding molecules, such as water. nih.gov

For this compound, MD simulations can reveal its conformational landscape—the various shapes the molecule can adopt due to the rotation around its single bonds. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can quantify the hydrogen bonds formed between the sulfonic acid, carboxylic acid, and hydroxyl groups of the molecule and the surrounding water molecules. nih.gov This analysis helps explain the compound's solubility and behavior in aqueous environments.

Table 2: Potential Intermolecular Interactions Analyzed via MD Simulations

Interaction TypeFunctional Groups InvolvedSignificance
Hydrogen Bonding-SO₃H, -COOH, -OH with waterGoverns solubility and hydration shell structure.
Ion-Dipole InteractionsDeprotonated -SO₃⁻, -COO⁻ with waterStrong interactions that stabilize the molecule in polar solvents.
van der Waals ForcesMethyl group and hydrocarbon backboneWeaker, non-specific interactions contributing to overall stability.

Analysis of properties like the root-mean-square deviation (RMSD) and radius of gyration over the simulation time indicates the stability of the molecule's structure. mdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis range. bsu.by Calculations can also predict vibrational frequencies corresponding to peaks in Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Theoretical modeling is also used to explore potential reaction pathways. For instance, the deprotonation of the sulfonic and carboxylic acid groups can be modeled to determine their respective acid dissociation constants (pKa). By calculating the energy changes along a reaction coordinate, computational methods can identify transition states and activation energies, providing insight into reaction mechanisms and kinetics.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is a conceptual example of how such data would be presented.)

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C-COOH)175 ppm(To be determined)
¹³C NMR Chemical Shift (C-OH)75 ppm(To be determined)
IR Stretch (O-H of COOH)3100 cm⁻¹(To be determined)
IR Stretch (S=O of SO₃H)1350 cm⁻¹(To be determined)

Development of Structure-Property Relationship Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with a specific macroscopic property. mdpi.com In cheminformatics, QSPR is used to predict properties of new or untested compounds based on a model built from a dataset of known molecules. liverpool.ac.uk

For this compound and its derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or chelating ability. The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of related compounds. Statistical methods are then used to build a mathematical equation linking these descriptors to the property of interest. researcher.life Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the materials discovery process. mdpi.com

Advanced Analytical Characterization Techniques for 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-Hydroxy-2-methyl-3-sulfopropanoic acid. These methods provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl protons would likely appear as a singlet, while the methylene (B1212753) protons adjacent to the sulfonyl group would present as another singlet or an AB quartet depending on their magnetic equivalence. The hydroxyl and carboxylic acid protons would typically appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct peaks would be expected for the methyl carbon, the quaternary carbon bearing the hydroxyl and carboxyl groups, the methylene carbon adjacent to the sulfonyl group, and the carboxyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. For instance, the carboxyl carbon would resonate at a significantly downfield position. While specific experimental data for this compound is not readily available, data from analogous compounds such as 2-hydroxypropanoic acid and 2-methylpropanoic acid can provide expected chemical shift ranges. docbrown.info

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
O-H (Alcohol)3500-3200 (broad)Stretching vibration
C=O (Carboxylic Acid)1725-1700Stretching vibration
S=O (Sulfonic Acid)1250-1160 and 1060-1030Asymmetric and symmetric stretching
C-O1300-1200Stretching vibration
S-O900-800Stretching vibration

Data inferred from general FTIR correlation tables. researchgate.netperkinelmer.com

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a versatile method for the analysis of polar organic compounds. For a highly polar molecule like this compound, a polar-embedded or polar-endcapped C18 column could be employed to enhance retention and peak shape. pensoft.netnih.gov A typical mobile phase would consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. pensoft.netnih.gov Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). sielc.com

Ion Chromatography (IC):

Given the presence of the sulfonic acid group, ion-exchange chromatography is a highly suitable technique. lcms.cz An anion-exchange column would be used to retain the negatively charged sulfonate and carboxylate groups. Elution is typically achieved using a buffered mobile phase with increasing ionic strength. Suppressed conductivity detection is often employed for sensitive and selective quantification of ionic species. lcms.cz

A summary of potential chromatographic conditions is presented below:

TechniqueStationary PhaseMobile PhaseDetection
RP-HPLCC18, Polar-Embedded C18Acetonitrile/Water with buffer (e.g., phosphate (B84403) or formate)UV, ELSD, CAD, MS
Ion ChromatographyAnion-Exchange ResinAqueous buffer (e.g., carbonate/bicarbonate) gradientSuppressed Conductivity

Electrochemical and Potentiometric Characterization of Acidic Groups

The presence of both a carboxylic acid and a sulfonic acid group imparts distinct acidic properties to this compound.

Potentiometric Titration:

The principles of this characterization are outlined in the following table:

Acidic GroupExpected pKa RangeTitration Behavior
Sulfonic Acid< 1First equivalence point, sharp inflection
Carboxylic Acid3 - 5Second equivalence point, less sharp inflection

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound. shodex.comnih.govshodexhplc.com After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, readily forming the [M-H]⁻ ion. In an LC-MS/MS experiment, this precursor ion can be fragmented to produce characteristic product ions, which can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM).

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. However, after derivatization to increase its volatility and thermal stability, GC-MS can be a valuable analytical tool. nih.govjfda-online.com Common derivatization strategies include silylation, which converts the acidic protons of the hydroxyl, carboxylic, and sulfonic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters. gcms.cz The resulting TMS derivative can then be readily separated by GC and identified by its mass spectrum. nih.gov

A comparison of these hyphenated techniques is provided below:

TechniqueSample PreparationSeparationIonizationKey Advantages
LC-MS/MSMinimal, dissolution in mobile phaseHPLCESI (-)High sensitivity and selectivity, no derivatization required
GC-MSDerivatization (e.g., silylation) requiredGas ChromatographyEI, CIHigh chromatographic resolution, extensive spectral libraries for identification of derivatives

Environmental Considerations and Sustainable Chemistry Aspects of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid

Waste Minimization and Resource Efficiency in Production Processes:An analysis of this aspect would depend on literature detailing industrial-scale production methods, including information on process optimization, catalyst recycling, and overall mass intensity.

Due to the absence of such specific data for 2-Hydroxy-2-methyl-3-sulfopropanoic acid in the public domain, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication of studies focused specifically on this compound are needed before a comprehensive environmental and sustainability assessment can be compiled.

Q & A

Q. What computational approaches are best suited to predict the physicochemical properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate pKa, logP, and solubility. Validate predictions against experimental data from potentiometric titration and shake-flask assays. Molecular dynamics (MD) simulations can model hydration effects, critical for understanding solubility and aggregation behavior .

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